4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Suzuki-Miyaura Coupling Heterocyclic Chemistry Parallel Synthesis

Substituting 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8) or C4-bromo analogs introduces reproducibility risk in kinase inhibitor programs. 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-43-3) provides the precise N1-methylation and chloro leaving group required for validated CDK2, PDGFRβ, VEGFR-2, and GSK3β targeting. • Enables chemoselective C4 substitution in one-pot library synthesis. • Microwave-assisted Suzuki cross-coupling at C3 for rapid SAR. • Reactive C4 chloro handle supports SNAr and cross-coupling workflows.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 23000-43-3
Cat. No. B1360407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS23000-43-3
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)Cl
InChIInChI=1S/C6H5ClN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3
InChIKeyAVFLNALVPBLGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Key Building Block for Kinase Drug Discovery


4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-43-3) is a halogenated fused heterocyclic scaffold that serves as a privileged pharmacophore in medicinal chemistry due to its structural mimicry of purine bases, enabling it to function as a competitive ATP-binding site ligand in a broad range of kinases [1]. The compound features a reactive C4 chloro substituent on a pyrazolo[3,4-d]pyrimidine core, which is specifically methylated at the N1 position to differentiate it from its unmethylated parent analog and to enhance target-binding interactions within the hydrophobic adenine pocket of kinases [2].

Purine-mimetic scaffold for ATP-binding site kinase studies
N1-methyl enables hydrophobic pocket interaction in kinase domain
C4-Cl balanced reactivity suited for parallel library synthesis

Substitution Risk for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine


Substitution with a structurally analogous pyrazolo[3,4-d]pyrimidine building block is not scientifically equivalent and presents significant risk to project reproducibility. Variations at the N1 position (e.g., the absence of the methyl group in 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, CAS 5399-92-8) fundamentally alter the scaffold's lipophilicity, hydrogen bonding capacity, and molecular recognition profile [1]. Critically, the nature of the C4 leaving group (chloro vs. bromo) dictates both the kinetics and the chemoselectivity in downstream synthetic transformations . Furthermore, the specific 1-methyl substitution pattern is essential for achieving the proper binding geometry required for potent inhibition of clinically relevant kinases such as PDGFRβ and VEGFR-2, where the methyl group makes critical hydrophobic contacts [2].

Target 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Substitute Risk 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (no N1-methyl)
Absence of methyl group alters lipophilicity, hydrogen bonding capacity, and kinase binding geometry; co-crystal data show critical hydrophobic contacts may be lost
Target 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Substitute Risk 4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Bromo leaving group shifts reaction kinetics and chemoselectivity in cross-coupling and library synthesis, potentially reducing reproducibility
Target 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Substitute Risk Generic halogenated pyrimidine (non-fused)
Lacks fused pyrazole ring essential for adenine-mimetic hydrogen bonding; no intrinsic kinase recognition, reducing target-engagement efficiency

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Differentiation Evidence


Suzuki-Miyaura Reactivity: C4-Chloro vs 4-Bromo

The 4-chloro substituent in 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exhibits a distinct and quantifiable advantage over the 4-bromo analog (4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 83255-88-3) in microwave-assisted parallel synthesis applications. While both halogen atoms are competent leaving groups in palladium-catalyzed cross-coupling reactions, the chloro derivative provides a superior balance of reactivity and stability during both Suzuki and Mitsunobu conditions required for the synthesis of N1- and C3-substituted pyrazolo[3,4-d]pyrimidine libraries [1].

Suzuki Reactivity
Method context
C4-Cl shows preferred balance of stability and reactivity in microwave-assisted Suzuki cross-coupling; superior chemoselectivity over C4-Br analog in one-pot library synthesis
Supports reproducible parallel library workflows
Exact rate constants not reported; comparative synthetic utility based on published method
Suzuki-Miyaura Coupling Heterocyclic Chemistry Parallel Synthesis

N1-Methylation Impact on PDGFRβ Binding Affinity

Derivatization of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine yields potent inhibitors of platelet-derived growth factor receptor beta (PDGFRβ), a validated oncology target. A representative derivative, BDBM50134843 (a 4-piperazinyl-substituted analog), demonstrates high-affinity binding to PDGFRβ with a Ki value that, while not disclosed in the publicly available BindingDB entry, originates from a validated bioassay and is classified as a potent inhibitor [1]. The N1-methyl group on the scaffold is critical for establishing the proper binding pose within the hydrophobic pocket of the kinase domain, as confirmed by co-crystal structures (PDB: 3MJG) [1].

PDGFRβ Binding Role
Class-level
N1-methyl group is structurally essential for binding pose in co-crystal structure (PDB 3MJG); establishes key hydrophobic contact absent in unmethylated analog
N1-methyl enables proper kinase domain recognition
Binding affinity value not disclosed; structural evidence supports scaffold integrity
PDGFRβ Inhibition Kinase Assay Binding Affinity

In Vivo Anticancer Efficacy of 1-Methyl Derivatives

While 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine itself is a synthetic intermediate, its structural motif is central to advanced derivatives with clinically relevant, quantified in vivo activity. A tricyclic derivative bearing the 1-methyl-pyrazolo[3,4-d]pyrimidin-4-one core (compound 10k) exhibits potent antiproliferative activity across multiple human cancer cell lines with IC50 values ranging from 0.03–1.6 μM and demonstrates significant in vivo tumor growth inhibition in an HT-29 xenograft nude mouse model [1]. Mechanistically, 10k acts as a dual inhibitor of VEGFR-2 kinase and tubulin polymerization, validating the scaffold's utility for generating multi-targeted anticancer agents [1].

Xenograft Response
Class-level inference
Derivative 10k: IC50 0.03–1.6 µM across cancer cell lines; tumor growth inhibition in HT-29 xenograft model
Supports cell-model response interpretation
Data from lead-optimized compound; not a direct property of the building block
VEGFR-2 Inhibition In Vivo Anticancer Tubulin Polymerization

Unique Chemoselectivity with Ketone Carbanions

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes a nucleophilic aromatic substitution with ketone carbanions that is not general to the broader class of halogenated pyrazolopyrimidines. In a systematic study, the reaction of this compound with acetone, acetophenone, cyclohexanone, cyclopentanone, and dibenzyl ketone in the presence of sodium amide cleanly afforded the corresponding 4-(2-oxoalkyl) or 4-(2-oxocycloalkyl) substituted derivatives (compounds II–VI) [1]. This transformation is enabled specifically by the combination of the C4 chloro leaving group and the electronic properties of the 1-methylated scaffold [1].

Ketone Carbanion Addition
Class-level
Reacts with five distinct ketone carbanions (acetone, acetophenone, cyclohexanone, cyclopentanone, dibenzyl ketone) to give isolable 4-(2-oxoalkyl) products
Unique scaffold-specific synthetic route
Reaction not reported for unmethylated or other halogen analogs; scope validated in published method
Ketone Carbanion Addition Heterocyclic Functionalization Synthetic Methodology

CDK2 Inhibition: Scaffold Differentiation from Non-Kinase Blocks

The pyrazolo[3,4-d]pyrimidine core itself, including the 4-chloro-1-methyl substituted variant, is recognized as a validated pharmacophore for cyclin-dependent kinase 2 (CDK2) inhibition . While the chloro substituent serves as a synthetic handle, the intact scaffold engages the ATP-binding site of CDK2 and has been shown to induce cell cycle arrest at the G1/S transition . This intrinsic kinase-targeting property distinguishes this compound from simpler halogenated heterocycles (e.g., 2,4-dichloropyrimidine, 4-chloroquinazoline) that lack the fused pyrazole ring system essential for mimicking the adenine ring of ATP [1].

CDK2 Scaffold Advantage
Class-level
Fused pyrazolo[3,4-d]pyrimidine system binds CDK2 ATP site and induces G1/S arrest; simple monocyclic halogenated pyrimidines lack intrinsic kinase recognition
Intrinsic kinase-targeted scaffold reduces synthetic steps to lead
Scaffold engagement validated; specific Ki values for CDK2 not provided
CDK2 Inhibition Cell Cycle Arrest Anticancer Scaffold

Dual CDK2/GSK3β Inhibitor Design

Recent medicinal chemistry studies have demonstrated that the pyrazolo[3,4-d]pyrimidine scaffold, specifically elaborated from the 4-chloro-1-methyl intermediate, is capable of generating dual CDK2/GSK3β kinase inhibitors with favorable ADME properties [1]. Molecular docking studies confirm that the 1-methyl-4-substituted pyrazolo[3,4-d]pyrimidine core adopts a binding pose that simultaneously engages the ATP-binding clefts of both CDK2 and GSK3β, a feature that is not achievable with simpler monocyclic or non-methylated scaffolds [1].

Dual CDK2/GSK3β Design
Class-level
Molecular docking shows N1-methyl contributes ~0.8–1.2 kcal/mol to GSK3β binding; dual inhibition profile accessible from this scaffold
Supports polypharmacology research design
In silico ADME predictions available; experimental validation required
GSK3β Inhibition Dual Kinase Inhibition Antineoplastic Agents

Application Scenarios for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine


Kinase Fragment-Based Drug Discovery and Lead Optimization

The intrinsic CDK2-binding and PDGFRβ-targeting properties of the pyrazolo[3,4-d]pyrimidine core, combined with the validated kinase inhibitor design strategies utilizing this scaffold, make 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine an ideal starting point for fragment-based drug discovery [1]. The reactive C4 chloro handle allows for rapid analog synthesis via nucleophilic substitution or cross-coupling, enabling medicinal chemistry teams to efficiently explore structure-activity relationships around a target-validated core. The availability of co-crystal structural data for derivatives bound to kinase domains provides a rational basis for structure-guided optimization [2].

Parallel Synthesis of Pyrazolopyrimidine Libraries

For laboratories engaged in generating compound collections for high-throughput screening, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the preferred building block for parallel library synthesis. Its balanced reactivity under microwave-assisted conditions enables efficient sequential alkylation at N1 and Suzuki cross-coupling at C3, providing access to structurally diverse, trisubstituted pyrazolo[3,4-d]pyrimidine libraries in a time-efficient manner [3]. The chloro substituent offers superior chemoselectivity over the bromo analog in one-pot library synthesis workflows.

Dual CDK2/GSK3β Inhibitor Development

The demonstrated capacity of derivatives of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine to act as dual CDK2/GSK3β kinase inhibitors positions this building block as a strategic asset for programs targeting polypharmacology approaches to cancer therapy [4]. The N1-methyl group is essential for achieving the dual inhibitory profile by enabling critical hydrophobic contacts with both kinase active sites. In silico ADME predictions further support the drug-likeness of compounds derived from this scaffold, accelerating lead optimization [4].

VEGFR-2/Tubulin Dual-Targeting Anticancer Synthesis

For research groups focused on angiogenesis inhibition and microtubule-targeted therapies, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a key intermediate for accessing tricyclic pyrazolo[3,4-d]pyrimidin-4-one derivatives with validated in vivo antitumor efficacy [5]. The successful translation of a derivative (10k) to an HT-29 xenograft model demonstrates the scaffold's potential for generating development candidates. The ability to simultaneously inhibit VEGFR-2 and tubulin polymerization provides a mechanistic advantage for overcoming single-agent resistance [5].

Application
Selection Property
Validation Focus
Kinase fragment-based lead optimization
Target-engaged purine-mimetic core with co-crystal data
Structure-guided SAR exploration and binding mode confirmation
Parallel library synthesis
Balanced C4-Cl reactivity under microwave conditions
Chemoselectivity and reproducibility in cross-coupling and alkylation sequences
Dual CDK2/GSK3β inhibitor research
N1-methyl essential for dual kinase hydrophobic contacts
In silico docking and ADME prediction verification
VEGFR-2/tubulin cancer model studies
Core scaffold for tricyclic pyrazolo[3,4-d]pyrimidin-4-one derivatives
Xenograft model response and multi-target mechanism evaluation

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